molecular formula C13H15NO3 B1211947 VJ3BDH5RZH CAS No. 50275-56-4

VJ3BDH5RZH

Cat. No.: B1211947
CAS No.: 50275-56-4
M. Wt: 233.26 g/mol
InChI Key: LJYPZSQFNJDVIO-UHFFFAOYSA-N
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Description

The compound VJ3BDH5RZH P-Hydroxyglutethimide , is a derivative of glutethimide. Glutethimide is a GABA agonist that was introduced in 1954 as a safer alternative to barbiturates for treating insomnia. it was later found to have similar addictive properties and severe withdrawal symptoms, leading to its discontinuation in the United States in 1993 .

Preparation Methods

The preparation of P-Hydroxyglutethimide involves several synthetic routes. One common method includes the reaction of glutethimide with hydroxylating agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in these synthetic routes are often proprietary and vary depending on the manufacturer .

Chemical Reactions Analysis

P-Hydroxyglutethimide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

P-Hydroxyglutethimide: has several scientific research applications:

Mechanism of Action

The mechanism of action of P-Hydroxyglutethimide involves its interaction with the GABAergic system. It acts as a GABA agonist, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative and hypnotic effects, making it useful in the treatment of insomnia. The molecular targets and pathways involved include GABA receptors and associated signaling pathways .

Comparison with Similar Compounds

P-Hydroxyglutethimide: can be compared with other similar compounds such as:

P-Hydroxyglutethimide: is unique due to its specific interaction with the GABAergic system and its potential therapeutic applications with a relatively lower risk of addiction compared to its parent compound and barbiturates.

Properties

CAS No.

50275-56-4

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

3-ethyl-3-(4-hydroxyphenyl)piperidine-2,6-dione

InChI

InChI=1S/C13H15NO3/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(15)6-4-9/h3-6,15H,2,7-8H2,1H3,(H,14,16,17)

InChI Key

LJYPZSQFNJDVIO-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O

Synonyms

2-ethyl-2-(4-hydroxyphenyl)glutarimide

Origin of Product

United States

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